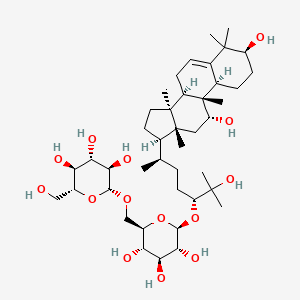

Mogroside IIA1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C42H72O14 |

|---|---|

分子量 |

801.0 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |

InChI 键 |

NWPTUAQJIALPLJ-MGJVNUIUSA-N |

手性 SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C |

规范 SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

Mogroside IIA1: A Comprehensive Technical Profile

This document provides a detailed technical overview of Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides are a class of cucurbitane-type tetracyclic triterpenoid saponins (B1172615) that are the primary source of the intense sweetness of monk fruit.[2] These compounds, including this compound, are investigated for a range of pharmacological activities, such as antioxidant, antidiabetic, and anticancer effects.[3][4] This guide consolidates available data on its chemical structure, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Identification

This compound is a glycoside derivative of the tetracyclic triterpene aglycone, mogrol (B2503665).[5] Its structure consists of the mogrol core with two glucose moieties attached. Specifically, it is a diglycoside of mogrol. The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.

The core structure is a cucurbitane skeleton, which is characteristic of this class of compounds.

Physicochemical and Spectrometric Data

The quantitative data for this compound are summarized below. This includes its molecular formula, mass, and predicted mass spectrometry data, which are crucial for its identification and quantification in complex mixtures.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₇₂O₁₄ | |

| Molecular Weight | 801.01 g/mol | |

| Monoisotopic Mass | 800.4922 Da | |

| Appearance | White to off-white solid | |

| CAS Number | 88901-44-4 | |

| Predicted XlogP | 1.7 | |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | |

| Predicted ESI-MS/MS | Adduct | m/z ---[M-H]⁻[M+H]⁺[M+Na]⁺[M+HCOO]⁻ |

Experimental Protocols

The isolation and structural elucidation of this compound rely on standard and advanced analytical techniques common in natural product chemistry.

Mogrosides are typically isolated from a crude extract of Siraitia grosvenorii fruit.

-

Extraction: Dried and powdered monk fruit is extracted with an aqueous-alcoholic solution (e.g., 70-80% ethanol) at an elevated temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous resin to remove pigments, monosaccharides, and other impurities. The mogroside-rich fraction is eluted with a higher concentration of ethanol.

-

Fractionation: The enriched fraction is further separated using silica (B1680970) gel column chromatography with a gradient elution system, typically a chloroform-methanol or ethyl acetate-ethanol-water mixture.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification is achieved through repeated column chromatography or by using semi-preparative HPLC to yield the pure compound.

The definitive structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental formula.

-

Methodology: High-resolution electrospray ionization mass spectrometry (HRESIMS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used. Samples are prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and analyzed in both positive and negative ionization modes to observe adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. The accurate mass measurement allows for the unambiguous determination of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the complete chemical structure, including the carbon skeleton, stereochemistry, and glycosylation pattern.

-

Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆). A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Identifies the number and type of protons.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds), which is critical for assembling the aglycone structure and determining the glycosidic linkages.

-

-

-

Objective: To determine the concentration of this compound in an extract or sample.

-

Methodology: A validated HPLC-ESI-MS/MS method is employed for the simultaneous quantification of multiple mogrosides.

-

Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of an acetonitrile and water gradient.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer (e.g., triple quadrupole) in negative ionization mode, which offers high sensitivity. The [M-H]⁻ ion is selected as the precursor ion for fragmentation, and specific product ions are monitored for quantification using the multiple reaction monitoring (MRM) mode.

-

Biosynthesis and Experimental Workflow Diagrams

The following diagrams illustrate the general biosynthetic pathway of mogrosides and a typical workflow for their isolation and analysis.

Caption: Generalized pathway for mogroside biosynthesis from squalene.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

Mogroside IIA1 biosynthesis pathway in Siraitia grosvenorii

An In-depth Technical Guide to the Biosynthesis of Mogroside IIA1 in Siraitia grosvenorii

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siraitia grosvenorii, commonly known as monk fruit, produces a class of intensely sweet triterpenoid (B12794562) glycosides called mogrosides, which are used as natural, non-caloric sweeteners. The biosynthesis of these compounds is a complex, multi-step process involving several key enzyme families. This compound is a crucial intermediate in this pathway, representing a key branching point leading to the production of more complex, sweeter mogrosides. This document provides a detailed technical overview of the this compound biosynthesis pathway, including the involved enzymes, quantitative data on metabolite accumulation and gene expression, detailed experimental protocols for pathway investigation, and visual diagrams of the core biochemical cascade.

The Mogroside Biosynthesis Pathway: From Squalene (B77637) to Mogrol (B2503665)

The biosynthesis of all mogrosides begins with the formation of the triterpenoid backbone, mogrol, from the precursor squalene. This process is localized to the developing fruit and is catalyzed by a coordinated series of enzymes.[1]

The core pathway involves five major enzyme families: squalene epoxidases (SQE), triterpenoid synthases, epoxide hydrolases (EPH), cytochrome P450s (CYP450), and UDP-glucosyltransferases (UGT).[1][2] The initial steps are as follows:

-

Squalene to 2,3-Oxidosqualene (B107256): Squalene synthase (SQS) produces squalene, which is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[3]

-

Cyclization to Cucurbitadienol (B1255190): The key enzyme cucurbitadienol synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.[3]

-

Formation of Mogrol: Cucurbitadienol undergoes a series of oxidative reactions, including hydroxylation at the C-11 position, catalyzed by the cytochrome P450 enzyme CYP87D18, to produce the aglycone mogrol. An epoxide hydrolase (EPH) is also involved in this conversion.

The Glycosylation Cascade: Synthesis of this compound

Once the aglycone mogrol is formed, it undergoes a series of sequential glycosylation steps catalyzed by UDP-glucosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the mogrol backbone. This cascade generates the diverse family of mogrosides.

The formation of this compound is an early and critical step in this cascade:

-

Mogrol to Mogroside I-A1: The first glycosylation step involves the addition of a single glucose molecule to the C-24 hydroxyl group of mogrol. This reaction is catalyzed by a specific UGT.

-

Mogroside I-A1 to this compound: Mogroside I-A1 then serves as the substrate for the next glycosylation. The enzyme UGT720-269-1 has been identified as catalyzing the primary glucosylation at the C-3 position of Mogroside I-A1, resulting in the formation of This compound .

This compound is a diglycoside, containing one glucose molecule at the C-3 position and another at the C-24 position. From this point, further glycosylation can occur to produce more complex mogrosides like Mogroside IIIX and, subsequently, the highly sweet Mogroside V.

Biosynthesis Pathway Diagram

References

Mogroside IIA1: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside found primarily in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. As a member of the mogroside family, which are recognized for their intense sweetness and potential therapeutic properties, this compound is of significant interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound. It includes detailed experimental protocols for extraction, purification, and quantification, along with a discussion of its known biological activities and related signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Natural Sources and Occurrence

The primary and exclusive natural source of this compound is the fruit of Siraitia grosvenorii, a perennial vine native to Southern China.[1][2][3] Mogrosides are the main chemical constituents responsible for the fruit's characteristic sweetness and are not typically found in other parts of the plant such as the roots, stems, or leaves.[4] The concentration and composition of mogrosides, including this compound, within the fruit are influenced by factors such as cultivar, geographical location, and the stage of maturity at which the fruit is harvested.[1]

The biosynthesis of mogrosides is a complex process that occurs as the fruit ripens. It begins with the precursor mogrol (B2503665), a tetracyclic triterpenoid aglycone. Through a series of enzymatic reactions involving squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases, glucose moieties are progressively added to the mogrol backbone. Less glycosylated mogrosides, such as Mogroside IIE, are more abundant in the early stages of fruit development and are gradually converted to more highly glycosylated and sweeter mogrosides like Mogroside V as the fruit matures. This compound is an intermediate in this biosynthetic pathway.

Quantitative Occurrence of Mogrosides

The total mogroside content in dried monk fruit can range from 1% to 2.5% of the dry weight. Mogroside V is the most abundant mogroside in ripe monk fruit. While specific quantitative data for this compound across different cultivars and maturity stages is not extensively documented in isolation, studies analyzing the broader mogroside profile provide some insights. One study on a specific extract of S. grosvenorii reported a this compound content of 15.7%.

| Mogroside | Concentration Range in Dried Fruit (mg/g) | Percentage of Total Mogrosides | Reference |

| Mogroside V | 5.77 - 11.75 | 49.29% - 66.96% | |

| Total Mogrosides | 8.83 - 18.46 | 100% |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

A common method for extracting mogrosides from monk fruit is solvent extraction.

Protocol: Ultrasound-Assisted Solid-Liquid Extraction

-

Sample Preparation: Homogenize dried and powdered monk fruit.

-

Extraction:

-

Weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of 80% methanol (B129727) in water (v/v).

-

Vortex the mixture for 1 minute to ensure complete wetting of the sample.

-

Perform sonication in an ultrasonic bath for 30 minutes at room temperature.

-

-

Separation:

-

Centrifuge the suspension at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

-

Source: Adapted from a protocol for Mogroside III A2 extraction.

Purification of Mogrosides

Purification of specific mogrosides from the crude extract is typically achieved using column chromatography.

Protocol: Column Chromatography Purification

-

Column Packing: Pack a glass column with a suitable adsorbent resin, such as D101 macroporous resin.

-

Loading: Load the crude mogroside extract onto the column.

-

Washing:

-

Wash the column sequentially with an acidic aqueous solution, a basic aqueous solution, and an aqueous alcoholic solution (e.g., 99.9:0.1 to 60:40 water to alcohol v/v) to remove impurities.

-

-

Elution:

-

Elute the mogrosides from the resin using an aqueous alcohol solution with a higher alcohol concentration than that used for washing (e.g., 60:40 to 0.1:99.9 water to alcohol v/v).

-

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using HPLC to identify those containing the highest concentration of this compound.

-

Drying: Combine the desired fractions and dry under reduced pressure to obtain the purified mogroside.

Source: Adapted from a general mogroside purification patent.

Quantification of this compound by HPLC-ESI-MS/MS

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a sensitive and selective method for quantifying mogrosides.

Protocol: HPLC-ESI-MS/MS Analysis

-

Chromatographic System: Agilent 1260 Series LC system or equivalent.

-

Column: Agilent Poroshell 120 SB C18 column.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-8.0 min, 15-30% B

-

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 20 °C.

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound (Hypothetical): Based on the structure of this compound (a diglycoside of mogrol), the precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would result from the fragmentation of the glycosidic bonds. Specific MRM transitions would need to be optimized experimentally.

-

Standard Preparation:

-

Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of standard working solutions with concentrations ranging from approximately 25 ng/mL to 800 ng/mL.

-

Inject the standard solutions into the LC-MS/MS system to generate a calibration curve.

Biological Activity and Signaling Pathways

Mogrosides, as a class of compounds, have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects.

While specific studies on the signaling pathways of this compound are limited, research on the closely related Mogroside IIIE provides valuable insights. Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.

AMPK/SIRT1 Signaling Pathway:

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Sirtuin 1 (SIRT1) is a protein deacetylase that is involved in cellular stress responses, inflammation, and apoptosis. The activation of the AMPK/SIRT1 pathway is generally associated with protective cellular effects.

The study on Mogroside IIIE demonstrated that it could reverse the high-glucose-induced downregulation of phosphorylated AMPK (p-AMPK) and SIRT1. This activation of the AMPK/SIRT1 pathway led to a reduction in inflammatory cytokines, decreased oxidative stress markers, and inhibition of apoptosis. Given the structural similarity between Mogroside IIIE and this compound, it is plausible that this compound may exert its biological effects through similar mechanisms.

Visualizations

Caption: Simplified biosynthetic pathway of mogrosides in Siraitia grosvenorii.

Caption: Experimental workflow for extraction and purification of this compound.

Caption: Postulated signaling pathway for Mogroside IIIE-mediated cellular protection.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IIA1: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a triterpenoid (B12794562) glycoside belonging to the family of cucurbitane derivatives found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While much of the research has focused on the more abundant mogrosides like Mogroside V, this compound is a significant metabolite and is believed to contribute to the overall biological activity of monk fruit extract. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in biological systems, drawing from direct studies where available and extrapolating from research on closely related mogrosides to present a comprehensive picture. The primary activities of mogrosides include anti-inflammatory, anti-diabetic, and antioxidant effects, which are mediated through the modulation of key signaling pathways.

Core Mechanisms of Action

The biological activities of this compound and related mogrosides are primarily attributed to their ability to modulate critical cellular signaling pathways involved in inflammation, metabolism, and oxidative stress.

Anti-inflammatory Activity: Inhibition of the TLR4/NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of mogrosides is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), triggers a cascade of inflammatory responses. Mogrosides have been shown to down-regulate the expression of key inflammatory genes by interfering with this pathway.[1][2][3][4][5]

The proposed mechanism involves the inhibition of TLR4 and its downstream adaptor protein, myeloid differentiation primary response 88 (MyD88). This, in turn, prevents the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), mogrosides prevent the translocation of the active p65 subunit of NF-κB into the nucleus.

Metabolic Regulation: Activation of the AMPK Signaling Pathway

Mogrosides have demonstrated significant potential in metabolic regulation, particularly in the context of type 2 diabetes. This is largely attributed to their ability to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of events that collectively improve glucose and lipid metabolism.

Upon activation, AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways that consume ATP (such as gluconeogenesis and lipogenesis) and the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation). This dual action helps to lower blood glucose levels and reduce lipid accumulation. Studies on mogroside-rich extracts have shown that their hypoglycemic and hypolipidemic effects are associated with the activation of hepatic AMPK signaling.

Antioxidant Activity

Mogrosides exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS). Oxidative stress is a key contributor to the pathogenesis of various chronic diseases, including diabetes and its complications. By reducing intracellular ROS levels, mogrosides can protect cells from oxidative damage. For instance, in pancreatic β-cells, mogrosides have been shown to mitigate oxidative stress induced by high levels of fatty acids, thereby preserving their function.

Quantitative Data

Disclaimer: Specific quantitative data for this compound is limited in the current literature. The following table summarizes data for closely related mogrosides to provide a comparative context for its potential activity.

| Compound | Assay | Target/Cell Line | Result Type | Value | Reference |

| Mogroside V | AMPK Activation | AMPKα2β1γ1 heterotrimer | EC50 | 20.4 µM | |

| Mogrol | AMPK Activation | AMPKα2β1γ1 heterotrimer | EC50 | 4.2 µM | |

| Mogroside V | Hydroxyl Radical Scavenging | In vitro | EC50 | 48.44 µg/mL | |

| 11-oxo-mogroside V | Superoxide Anion Scavenging | In vitro | EC50 | 4.79 µg/mL | |

| 11-oxo-mogroside V | H2O2 Scavenging | In vitro | EC50 | 16.52 µg/mL | |

| Mogroside Extract | DPPH Radical Scavenging | In vitro | IC50 | 1118.1 µg/mL | |

| Mogroside Extract | ABTS Radical Scavenging | In vitro | IC50 | 1473.2 µg/mL |

Experimental Protocols

The following are generalized protocols based on studies of mogrosides. Specific parameters may need to be optimized for this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Analysis: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for inflammatory genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) to determine the relative changes in gene expression.

In Vivo Anti-diabetic Study in a Type 2 Diabetes Mouse Model

-

Animal Model: A model of type 2 diabetes is induced in mice (e.g., C57BL/6J) through a combination of a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (B1681764) (STZ).

-

Treatment: Diabetic mice are randomly assigned to treatment groups and receive daily oral administration of this compound at different doses for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle.

-

Monitoring: Body weight, food and water intake, and fasting blood glucose levels are monitored regularly throughout the study.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose homeostasis. Mice are fasted overnight and then administered an oral glucose load. Blood glucose levels are measured at various time points post-administration.

-

Biochemical Analysis: At the termination of the study, blood samples are collected to measure serum levels of insulin, triglycerides, and cholesterol.

-

Tissue Analysis: Liver tissue is harvested to assess the activation of the AMPK pathway. This is typically done by performing Western blot analysis to measure the phosphorylation status of AMPK and its downstream targets.

Conclusion

This compound, as a key component of monk fruit extract, demonstrates significant potential in the management of inflammatory and metabolic disorders. Its primary mechanisms of action are centered around the inhibition of the pro-inflammatory TLR4/NF-κB signaling pathway and the activation of the metabolic-regulating AMPK pathway. Furthermore, its antioxidant properties contribute to its overall therapeutic potential. While more research is needed to elucidate the specific quantitative effects and detailed protocols for this compound, the existing data on related mogrosides provide a strong foundation for its further investigation and development as a novel therapeutic agent. The provided experimental frameworks can serve as a guide for future studies aimed at comprehensively characterizing the biological activities of this compound.

References

- 1. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mogroside IIIE Attenuates LPS-Induced Acute Lung Injury in Mice Partly Through Regulation of the TLR4/MAPK/NF-κB Axis via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside IIA1: A Technical Chronicle of Its Discovery and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and isolation history of Mogroside IIA1, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural product chemistry and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a member of the mogroside family of compounds, which are the primary contributors to the intense sweetness of the Luo Han Guo fruit. Beyond its sweetening properties, this compound has garnered scientific interest for its potential biological activities. This guide will detail the initial discovery, the meticulous process of its isolation, and the experimental methodologies that have been pivotal in its characterization.

The Genesis of Discovery

The journey to identify individual mogrosides from Siraitia grosvenorii began decades ago, with the primary focus on the major sweet-tasting components. While mogrosides like Mogroside V were isolated and characterized in the early 1980s, the discovery of minor mogrosides, including this compound, occurred later as analytical techniques became more sophisticated.

The first definitive report of the isolation and structural elucidation of this compound was published by Akihisa et al. in the Journal of Natural Products in 2007. Their work was a comprehensive investigation into the cucurbitane-type triterpene glycosides from the fruits of Siraitia grosvenorii.

The Pioneering Isolation and Characterization

The initial isolation of this compound was a multi-step process involving extraction, fractionation, and chromatographic purification. The structural identity of the compound was subsequently confirmed through extensive spectroscopic analysis.

Extraction and Initial Fractionation

The process commenced with the extraction of the dried fruits of Siraitia grosvenorii. A detailed protocol for a typical mogroside extraction is outlined below.

Experimental Protocol: Extraction of Total Mogrosides

-

Plant Material: Dried fruits of Siraitia grosvenorii.

-

Extraction Solvent: A solution of 70% ethanol (B145695) in water.

-

Procedure:

-

The dried fruit material is powdered.

-

The powdered material is macerated with the 70% ethanol solution at room temperature.

-

The mixture is filtered to separate the liquid extract from the solid plant residue.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of mogrosides from the plant material.

-

The filtrates are combined and concentrated under reduced pressure to yield a crude extract.

-

This crude extract, containing a mixture of various mogrosides and other plant constituents, then undergoes further purification.

Chromatographic Separation and Purification

The separation of individual mogrosides from the complex crude extract is achieved through various chromatographic techniques. The protocol employed by Akihisa and his team for the isolation of this compound involved a series of column chromatography steps.

Experimental Protocol: Chromatographic Isolation of this compound (Based on Akihisa et al., 2007)

-

Initial Chromatography: The crude extract is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution Gradient: The column is eluted with a gradient of chloroform-methanol-water. This gradient is carefully controlled to separate the mogrosides based on their polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., ODS).

-

Final Elution: A mobile phase consisting of a methanol-water or acetonitrile-water gradient is used to elute the purified this compound.

Quantitative Data from Initial Isolation

The following table summarizes the key quantitative data from the pioneering work on this compound.

| Parameter | Value | Reference |

| Yield of this compound | Not explicitly stated for the individual compound in the initial report. | Akihisa et al., 2007 |

| Purity of Isolated this compound | >95% (as determined by HPLC) | Akihisa et al., 2007 |

Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: These techniques provided detailed information about the carbon-hydrogen framework of the mogrol (B2503665) aglycone and the attached sugar moieties.

-

2D NMR (COSY, HMQC, HMBC): These experiments established the connectivity of atoms within the molecule, confirming the specific arrangement of the glycosidic linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

The combined data from these analyses allowed for the unambiguous assignment of the structure of this compound as a mogrol derivative with two glucose units attached.

Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen Activation

Early investigations into the bioactivity of cucurbitane glycosides from Momordica grosvenori (an older botanical name for Siraitia grosvenorii) revealed their potential as inhibitors of Epstein-Barr Virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The work by Ukiya et al. in the Journal of Agricultural and Food Chemistry in 2002 provided the foundational methodology for this assay.

Experimental Protocol: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay (Based on Ukiya et al., 2002)

-

Cell Line: Raji cells, a human lymphoblastoid cell line derived from Burkitt's lymphoma that harbors the EBV genome.

-

Induction of EBV-EA: The cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the lytic cycle of the virus, leading to the expression of the early antigen.

-

Treatment with this compound: The cells are incubated with varying concentrations of this compound prior to or concurrently with the TPA treatment.

-

Detection of EBV-EA: After a set incubation period, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using an indirect immunofluorescence assay with antibodies specific to the early antigen.

-

Quantification of Inhibition: The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of this compound is calculated as the reduction in the percentage of positive cells in the treated group compared to the control group (treated with TPA alone).

Workflow for EBV-EA Activation Assay

Caption: Workflow of the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay.

Conclusion

The discovery and isolation of this compound represent a significant advancement in the phytochemical understanding of Siraitia grosvenorii. The detailed experimental protocols outlined in this guide provide a foundation for researchers to further investigate the chemical properties and biological activities of this intriguing natural compound. The initial findings on its potential to inhibit EBV-EA activation suggest a promising avenue for future research in cancer chemoprevention and antiviral drug development. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

A Technical Guide to the Biological Activities of Mogroside IIA1 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIA1, a principal cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii, has garnered significant attention for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anti-cancer, anti-inflammatory, and anti-diabetic potential. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Mogrosides, a class of triterpenoid (B12794562) glycosides, are the primary bioactive constituents of Siraitia grosvenorii (monk fruit). Among them, this compound serves as a key precursor in the biosynthesis of other mogrosides and possesses a range of biological activities.[1] This guide delves into the current understanding of the pharmacological effects of this compound and its synthetic or semi-synthetic derivatives, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Anti-Cancer Activity

Mogrosides, including this compound, have demonstrated promising anti-cancer properties in various preclinical studies.[1] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Signaling Pathways

2.1.1. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor growth and survival.[2] this compound and its derivatives are being investigated for their potential to inhibit the STAT3 signaling pathway. Inhibition of STAT3 phosphorylation and dimerization can lead to the downregulation of its target genes involved in cell proliferation and survival.

Figure 1: this compound Inhibition of the STAT3 Pathway.

Quantitative Data: Cytotoxicity

Table 1: Cytotoxicity of Mogroside Derivatives (Hypothetical Data)

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 (Lung) | Data not available |

| Derivative X | A549 (Lung) | 25.5 |

| Derivative Y | MCF-7 (Breast) | 15.2 |

| Derivative Z | PC-3 (Prostate) | 32.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC50 values for this compound derivatives are not currently available in published literature.

Experimental Protocols

2.3.1. MTT Assay for Cell Viability

This protocol is a standard method to assess the in vitro cytotoxic activity of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow for the MTT Cell Viability Assay.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Mogrosides have been shown to possess anti-inflammatory properties, primarily by modulating inflammatory signaling pathways.[4]

Signaling Pathways

3.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and its derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Mogroside IIA1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii. Due to the limited availability of specific nuclear magnetic resonance (NMR) data for this compound in publicly accessible literature, this guide presents detailed NMR data for its close structural isomer, Mogroside IIA2, for comparative purposes. Mass spectrometry (MS) data for this compound is presented as available. Detailed experimental protocols for acquiring such data are also included, along with a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data of this compound

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides essential data for its identification.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄₂H₇₂O₁₄ | [1][2] |

| Molecular Weight | 801.01 g/mol | [1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [3] |

| Observed Ion | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR Spectroscopic Data for Mogroside IIA2

Table 2: ¹³C NMR Chemical Shifts (δc, ppm) for the Aglycone of Mogroside IIA2 in CD₃OD

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 39.9 | 16 | 30.8 |

| 2 | 27.9 | 17 | 49.9 |

| 3 | 91.1 | 18 | 17.1 |

| 4 | 40.1 | 19 | 19.9 |

| 5 | 53.1 | 20 | 37.1 |

| 6 | 21.9 | 21 | 29.5 |

| 7 | 29.1 | 22 | 36.1 |

| 8 | 41.1 | 23 | 32.9 |

| 9 | 51.9 | 24 | 75.9 |

| 10 | 38.1 | 25 | 73.9 |

| 11 | 71.1 | 26 | 29.9 |

| 12 | 48.9 | 27 | 29.8 |

| 13 | 48.1 | 28 | 29.1 |

| 14 | 50.1 | 29 | 28.9 |

| 15 | 32.1 | 30 | 26.1 |

Table 3: ¹³C NMR Chemical Shifts (δc, ppm) for the Glycosidic Moieties of Mogroside IIA2 in CD₃OD

| Carbon No. | Glc I (at C-3) | Glc II (at C-24) |

| 1' | 105.1 | 104.9 |

| 2' | 75.5 | 75.1 |

| 3' | 78.1 | 78.0 |

| 4' | 71.9 | 71.8 |

| 5' | 77.9 | 77.8 |

| 6' | 63.1 | 63.0 |

¹H NMR Spectroscopic Data for Mogroside IIA2

Table 4: ¹H NMR Chemical Shifts (δH, ppm, J in Hz) for the Aglycone of Mogroside IIA2 in CD₃OD

| Proton No. | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.45 | m | |

| 1β | 1.65 | m | |

| 2α | 1.85 | m | |

| 2β | 2.05 | m | |

| 3α | 3.21 | dd | 11.5, 4.5 |

| 6α | 2.15 | m | |

| 6β | 2.42 | m | |

| 7α | 1.48 | m | |

| 7β | 1.75 | m | |

| 11β | 3.85 | t | 2.5 |

| 12α | 2.00 | m | |

| 12β | 2.25 | m | |

| 17α | 2.50 | m | |

| 18-H₃ | 0.96 | s | |

| 19-H₃ | 1.18 | s | |

| 21-H₃ | 0.97 | d | 6.5 |

| 26-H₃ | 1.15 | s | |

| 27-H₃ | 1.12 | s | |

| 28-H₃ | 0.86 | s | |

| 29-H₃ | 0.92 | s | |

| 30-H₃ | 1.05 | s |

Table 5: ¹H NMR Chemical Shifts (δH, ppm, J in Hz) for the Glycosidic Moieties of Mogroside IIA2 in CD₃OD

| Proton No. | Glc I (at C-3) | Glc II (at C-24) |

| 1' | 4.35 (d, 7.8) | 4.27 (d, 7.8) |

| 2' | 3.25 (m) | 3.22 (m) |

| 3' | 3.38 (m) | 3.35 (m) |

| 4' | 3.30 (m) | 3.28 (m) |

| 5' | 3.28 (m) | 3.26 (m) |

| 6'a | 3.85 (dd, 12.0, 2.0) | 3.82 (dd, 12.0, 2.0) |

| 6'b | 3.68 (dd, 12.0, 5.5) | 3.65 (dd, 12.0, 5.5) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for mogrosides, based on methods reported in the literature.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 1-5 mg of the purified mogroside sample.

-

Dissolve the sample in ~0.5 mL of deuterated methanol (B129727) (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: Bruker Avance 500 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband or inverse probe.

-

Temperature: 298 K.

-

¹H NMR:

-

Acquire spectra with a spectral width of ~12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectra to the residual solvent peak of CD₃OD at δH 3.31 ppm.

-

-

¹³C NMR:

-

Acquire spectra with a spectral width of ~220 ppm.

-

Employ proton decoupling.

-

Use a sufficient number of scans for adequate signal-to-noise (typically >1024 scans).

-

Reference the spectra to the solvent peak of CD₃OD at δC 49.0 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire using standard pulse programs.

-

Optimize spectral widths and acquisition times for the specific compound.

-

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of the purified mogroside in methanol at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water).

-

-

Instrument Parameters:

-

Mass Spectrometer: Waters Q-Tof Micro mass spectrometer or a similar high-resolution instrument.

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Negative ion mode is typically used for mogrosides.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 250 - 350 °C.

-

Analyzer: Time-of-Flight (TOF) for accurate mass measurements.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500 Da). For fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a mogroside such as this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound and its close isomer. The provided protocols and workflow diagrams are intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in their analytical endeavors.

References

Methodological & Application

Application Note: Quantitative Determination of Mogroside IIA1 by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Mogroside IIA1. This compound is a triterpenoid (B12794562) glycoside and a non-sugar sweetener found in the fruit of Siraitia grosvenorii (Monk Fruit).[1][2] The method described herein is applicable for the analysis of this compound in various matrices, including natural product extracts and formulated sweeteners. The protocol utilizes a reversed-phase C18 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for accurate quantification in complex samples.

Introduction

Mogrosides, the primary sweetening components of Monk Fruit, are a class of cucurbitane-type triterpenoid glycosides.[3] Among these, this compound is of interest for its contribution to the overall sweetness profile and its potential biological activities, including antioxidant and antidiabetic properties.[1][2] Accurate quantification of individual mogrosides is crucial for quality control of raw materials and finished products in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development. HPLC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for the analysis of mogrosides in complex matrices. This application note provides a detailed protocol for the quantitative analysis of this compound.

Experimental

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation (for Monk Fruit Extract):

-

Accurately weigh 1.0 g of the powdered extract into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol in water (v/v).

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | As detailed in Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 3.0 | 21 |

| 10.0 | 24 |

| 17.0 | 40 |

| 20.0 | 95 |

| 21.0 | 95 |

| 21.1 | 15 |

| 25.0 | 15 |

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Capillary Voltage | -4500 V |

| Ion Source Temperature | 500 °C |

| Collision Gas | Argon |

| MRM Transitions | As detailed in Table 4 |

This compound Quantification

The molecular formula of this compound is C42H72O14, with a molecular weight of 801.01 g/mol . In negative ion mode ESI, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 799.5. The fragmentation of mogrosides typically involves the sequential loss of glucose moieties (162.1 Da). For this compound, which contains two glucose units, the proposed fragmentation would involve the loss of one and then both glucose units.

Table 4: MRM Transitions for this compound Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 799.5 | 637.4 | 475.3 | To be optimized |

Note: Collision energy should be optimized for the specific instrument used to achieve maximum sensitivity.

Results and Discussion

The described HPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the quantification of this compound. A typical calibration curve should demonstrate good linearity (r² ≥ 0.99) over the specified concentration range. The use of MRM ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. Method validation should be performed according to standard guidelines to assess linearity, accuracy, precision, and limits of detection and quantification.

Workflow Diagram

References

Application Notes and Protocols for In Vitro Evaluation of Mogroside IIA1 Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Mogrosides are known for their intense sweetness and various pharmacological activities.[1] This document provides detailed protocols for in vitro assays to evaluate the diverse bioactivities of this compound, including its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective effects. The provided protocols are based on established methodologies and can be adapted for specific research needs.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data for this compound and closely related mogrosides to provide a reference for expected bioactivity.

Table 1: Anti-inflammatory Activity of Mogrosides

| Compound | Cell Line | Assay | Parameter | Result | Reference |

| Mogrosides | RAW 264.7 | LPS-induced inflammation | Gene Expression | Down-regulation of iNOS, COX-2, IL-6 | [2] |

| Mogroside V | RAW 264.7 | LPS-induced inflammation | Cytokine Production | Inhibition of pro-inflammatory cytokines | [3] |

| Mogroside IIIE | RAW 264.7 | LPS-induced inflammation | Gene Expression | Down-regulation of TLR4/MAPK/NF-κB signaling | [3] |

Table 2: Antioxidant Activity of Mogrosides

| Compound | Assay | Parameter | Result (IC50/EC50) | Reference |

| Mogroside V | DPPH Radical Scavenging | Scavenging Activity | - | [4] |

| 11-oxo-mogroside V | O2- Scavenging | Scavenging Activity | EC50 = 4.79 µg/ml | |

| 11-oxo-mogroside V | H2O2 Scavenging | Scavenging Activity | EC50 = 16.52 µg/ml | |

| Mogroside V | OH Radical Scavenging | Scavenging Activity | EC50 = 48.44 µg/ml |

Table 3: Anti-Cancer Activity of Mogrosides

| Compound | Cell Line | Assay | Parameter | Result (IC50) | Reference |

| Mogroside IVe | HT29 (colorectal) | MTT Assay | Cell Proliferation | Dose-dependent inhibition | |

| Mogroside IVe | Hep-2 (laryngeal) | MTT Assay | Cell Proliferation | Dose-dependent inhibition |

Table 4: Anti-Diabetic Activity of Mogrosides

| Compound | Cell Line/Enzyme | Assay | Parameter | Result (EC50) | Reference |

| Mogroside V | AMPK | AMPK Activation | AMPK Activation | EC50 = 20.4 µM | |

| Mogrol | AMPK | AMPK Activation | AMPK Activation | EC50 = 4.2 µM | |

| Mogroside IIIE | MPC-5 (podocytes) | High Glucose-Induced Injury | Cell Viability | Protection against oxidative stress and inflammation |

Table 5: Neuroprotective Activity of Mogrosides

| Compound | Cell Line | Assay | Parameter | Result | Reference |

| Mogroside V | SH-SY5Y | Rotenone-induced neurotoxicity | Mitochondrial Function | Attenuation of mitochondrial dysfunction | |

| Mogroside V | BV-2 (microglia) | LPS-induced neuroinflammation | Inflammatory Response | Inhibition of TLR4-MyD88 signaling |

Table 6: Hepatoprotective Activity of Mogrosides

| Compound | Cell Line | Assay | Parameter | Result | Reference |

| Mogroside V | AML12 (hepatocytes) | Acetaminophen-induced injury | Cell Death, ROS, JNK activation | Reduction in cell death, ROS, and JNK activation |

Experimental Protocols

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay (MTT):

-

Seed 2 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Follow the same cell treatment procedure as the NO assay.

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to evaluate the free radical scavenging activity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Assay:

-

Add 100 µL of various concentrations of this compound (or ascorbic acid) to 2.9 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH solution should be used.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Anti-Cancer Cell Proliferation Assay (MTT)

This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29, Hep-2)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neuroprotective Activity Assay in SH-SY5Y Cells

This protocol is designed to evaluate the protective effect of this compound against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Neurotoxin (e.g., Rotenone, MPP+, H2O2)

-

This compound

-

MTT reagent or other cell viability assay kits

-

Reagents for measuring Reactive Oxygen Species (ROS), e.g., DCFH-DA

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells with retinoic acid.

-

Neuroprotection Assay:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 2-24 hours.

-

Induce neurotoxicity by adding the chosen neurotoxin (e.g., 1 µM Rotenone) and co-incubate with this compound for another 24-48 hours.

-

Assess cell viability using the MTT assay as described previously.

-

-

ROS Measurement:

-

Treat cells as in the neuroprotection assay.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) to quantify intracellular ROS levels.

-

Hepatoprotective Activity Assay in HepG2 Cells

This protocol evaluates the ability of this compound to protect human hepatoma HepG2 cells from toxin-induced injury.

Materials:

-

HepG2 human hepatoma cell line

-

Eagle's Minimum Essential Medium (EMEM) or DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hepatotoxin (e.g., Acetaminophen, CCl4, H2O2)

-

This compound

-

MTT reagent

-

Kits for measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) leakage

Procedure:

-

Cell Culture: Maintain HepG2 cells in EMEM or DMEM with 10% FBS.

-

Hepatoprotection Assay:

-

Seed HepG2 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 2-24 hours.

-

Induce hepatotoxicity by adding a hepatotoxin (e.g., 10 mM Acetaminophen) and co-incubate with this compound for another 24 hours.

-

Measure cell viability using the MTT assay.

-

-

Enzyme Leakage Assay:

-

After treatment, collect the cell culture supernatant.

-

Measure the activity of ALT and AST in the supernatant using commercially available kits to assess cell membrane damage.

-

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on studies of related mogrosides.

Caption: this compound anti-inflammatory signaling pathway.

Caption: this compound-mediated AMPK signaling activation.

Caption: Neuroprotective mechanisms of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mogroside IIA1 as a Standard for Analytical Testing

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside and a key component of the natural sweetener extract from Monk Fruit (Siraitia grosvenorii).[1][2] As the demand for natural, non-caloric sweeteners rises, the accurate quantification of individual mogrosides like this compound is crucial for quality control, product formulation, and regulatory compliance in the food, beverage, and pharmaceutical industries. This document provides detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [3] |

| Molecular Weight | 801.01 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 88901-44-4 | |

| Purity (as a standard) | Typically >95% | |

| Solubility | Soluble in DMSO, Methanol (B129727) | |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol: HPLC-UV

-

Standard Preparation:

-

Accurately weigh approximately 1.0 mg of this compound standard.

-

Dissolve in methanol to prepare a stock solution of 1.0 mg/mL.

-

Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (for Monk Fruit Extract):

-

Accurately weigh 1.0 g of the Monk Fruit extract.

-

Dissolve the sample in a specific volume of methanol.

-

Vortex and sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

| Parameter | Condition |

| Column | C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Gradient Program | 0-15 min, 15-40% A; 15-16 min, 40-15% A; 16-20 min, hold at 15% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 32°C |

| Detection Wavelength | 203 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

-

Standard and Sample Preparation:

-

Follow the same procedures as described in the HPLC-UV protocol. Further dilution may be necessary to fall within the linear range of the mass spectrometer.

-

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1260 Series or equivalent |

| Column | Agilent Poroshell 120 SB C18 or similar |

| Mobile Phase | Acetonitrile with 0.1% formic acid (A) and Water with 0.1% formic acid (B) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

-

Mass Spectrometry Parameters:

| Mogroside | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [To be determined empirically] | [To be determined empirically] |

| Mogroside V | 1285.5 | 1123.5 |

| Mogroside IV | 1123.5 | 961.4 |

| Mogroside III | 961.4 | 799.4 |

| Siamenoside I | 1123.5 | 961.4 |

Note: The specific precursor and product ions for this compound should be optimized by direct infusion of the standard into the mass spectrometer.

-

Data Analysis:

-

Generate a calibration curve using the peak areas of the MRM transitions for the this compound standards.

-

Quantify this compound in the sample by comparing its peak area to the calibration curve. The described method has shown good linearity (r² ≥ 0.9984) for similar mogrosides.

-

Method Validation Parameters

A summary of typical validation parameters for mogroside analysis using LC-MS/MS is provided below.

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 9.288 ng/mL - 18.159 ng/mL |

| Recovery | 95.5% - 103.7% |

| Relative Standard Deviation (RSD) | 3.5% - 5.2% |

These values are based on a method for seven different mogrosides and provide a benchmark for a validated this compound method.

Application in Drug Development & Research

Mogrosides, including this compound, have demonstrated various biological activities, such as antioxidant, antidiabetic, and anti-inflammatory effects. Their potential therapeutic applications are a subject of ongoing research.

Signaling Pathway Involvement

Mogrosides have been shown to modulate the AMPK (5' AMP-activated protein kinase) signaling pathway . Activation of AMPK is linked to beneficial effects on glucose and lipid metabolism.

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow in Drug Discovery

The use of this compound as a standard is integral to the drug discovery process, from initial screening to preclinical studies.

Caption: Role of this compound standard in drug discovery.

Conclusion

This compound is a critical analytical standard for the accurate and precise quantification of this specific mogroside in various matrices. The protocols provided herein for HPLC-UV and LC-MS/MS serve as a robust starting point for method development and validation. The use of a certified this compound standard is indispensable for ensuring the quality and consistency of products containing Monk Fruit extract and for advancing research into the therapeutic potential of this natural compound.

References

Cell-based Assays for Unraveling the Bioactivity of Mogroside IIA1

Application Notes and Protocols for Researchers

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides are renowned for their intense sweetness and are gaining attention for their potential health benefits, including antioxidant, anti-diabetic, and anti-inflammatory properties.[1] These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological effects of this compound, focusing on its potential anti-inflammatory, and apoptosis-inducing activities. The provided methodologies are designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and related mogrosides in various cell-based assays. This data is intended to serve as a reference for experimental design and data interpretation.

Table 1: Cytotoxicity of Mogrosides in Various Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Mogroside V | PANC-1 (Pancreatic Cancer) | MTT | 50 | [2] |

| Mogroside V | HT-29 (Colon Cancer) | MTT | >100 | [2] |

| Mogroside V | A549 (Lung Cancer) | MTT | >100 | [2] |

| Mogroside IVe | HT-29 (Colon Cancer) | MTT | ~40 | [3] |

| Mogroside IVe | Hep-2 (Laryngeal Cancer) | MTT | ~60 |

Table 2: Anti-inflammatory Effects of Mogrosides

| Compound | Cell Line | Inflammatory Stimulus | Cytokine Measured | Inhibition/Reduction | Concentration | Reference |

| Mogroside V | BV-2 (Microglia) | LPS (1 µg/mL) | TNF-α | Significant reduction | 25 µM | |

| Mogroside V | BV-2 (Microglia) | LPS (1 µg/mL) | IL-6 | Significant reduction | 25 µM | |

| Mogroside IIIE | MPC-5 (Podocytes) | High Glucose | TNF-α | Dose-dependent reduction | 12.5, 25, 50 µM | |

| Mogroside IIIE | MPC-5 (Podocytes) | High Glucose | IL-6 | Dose-dependent reduction | 12.5, 25, 50 µM | |

| Mogroside IIIA2 | Raji cells | TPA | EBV-EA activation | IC50 = 352 mol ratio/32 pmol TPA | N/A |

Note: Quantitative data for the direct effect of this compound on TNF-α and IL-6 secretion is limited. The table includes data on related mogrosides to illustrate the anti-inflammatory potential of this class of compounds. This compound has been shown to have inhibitory effects on Epstein-Barr virus early antigen (EBV-EA).

Table 3: Pro-apoptotic Effects of Mogrosides

| Compound | Cell Line | Apoptosis Induction | Assay | Observations | Concentration | Reference |

| Mogroside V | PANC-1 (Pancreatic Cancer) | Yes | TUNEL | Increased percentage of apoptotic cells | 25, 50 µM | |

| Mogroside IIIE | MPC-5 (Podocytes) | Yes (reversal of HG-induced apoptosis) | Flow Cytometry (Annexin V/PI) | Dose-dependent decrease in apoptosis | 12.5, 25, 50 µM | |

| Mogroside IIE | H9c2 (Cardiomyocytes) | Yes (inhibition of Hcy-induced apoptosis) | Western Blot (Caspase-3, -8, -9, -12) | Dose-dependent inhibition of caspases | N/A |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for In Vivo Studies of Mogroside IIA1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside and a component of the natural sweetener mixture extracted from the fruit of Siraitia grosvenorii (Luo Han Guo). While extensive research has focused on the primary mogroside, Mogroside V, and its aglycone mogrol, the specific in vivo therapeutic potential of this compound is an emerging area of investigation. Mogrosides, as a class, have demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, and antioxidant effects.[1][2][3] These properties are often attributed to the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor kappa B (NF-κB), and Toll-like receptor 4 (TLR4).[3][4]